4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-ethyl-1-(4-nitrophenyl)triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-8-7-13(12-11-8)9-3-5-10(6-4-9)14(15)16/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFJULHTFQSZNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a heterocyclic compound built upon a medicinally significant scaffold. The 1,2,3-triazole core is a "privileged" structure in drug discovery, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which facilitate strong binding to biological targets.[1][2] This document details the molecule's core properties, outlines a robust and efficient synthesis protocol based on the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and delves into the well-documented therapeutic potential of its core structure.[3][4] Specifically, we will explore the potent antitrypanosomal activity demonstrated by the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, highlighting its potential as a foundational molecule for developing next-generation therapeutics against neglected tropical diseases like Chagas disease.[5][6] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Core Molecular Profile

Chemical Structure

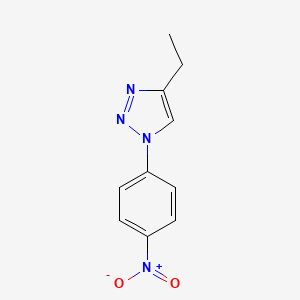

The structure of this compound is characterized by a central five-membered 1,2,3-triazole ring. This ring is substituted at the N1 position with a 4-nitrophenyl group and at the C4 position with an ethyl group. The 1,4-disubstitution pattern is the specific, thermodynamically favored regioisomer produced by the CuAAC reaction.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed and known properties of the molecule is presented below. Experimental values for properties such as melting point, boiling point, and solubility must be determined empirically.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| Appearance | Expected to be a crystalline solid at STP |

| Hydrogen Bond Acceptors | 5 (3 from triazole N, 2 from nitro O) |

| Hydrogen Bond Donors | 0 |

| LogP (Predicted) | ~1.8 - 2.2 |

Synthesis and Mechanistic Rationale

The Cornerstone of Triazole Synthesis: CuAAC "Click" Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[3][7] While the thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds under mild, aqueous conditions and yields the 1,4-disubstituted isomer exclusively and in high yields.[4][8] This reaction's reliability, specificity, and biocompatibility have made it a cornerstone of modern medicinal chemistry and materials science.

The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination yields the stable triazole ring and regenerates the copper(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is critical to maintain copper in its active Cu(I) oxidation state.

Synthesis Workflow Diagram

The synthesis of the title compound proceeds via a single-step three-component reaction between 1-azido-4-nitrobenzene, 1-butyne, and a copper(I) source.

Caption: CuAAC synthesis workflow for the target molecule.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The t-BuOH/H₂O solvent system ensures solubility for both organic precursors and inorganic catalysts. Sodium ascorbate is used in slight excess to prevent oxidative coupling of the alkyne by reducing any adventitious Cu(II) to the active Cu(I) state. The reaction is run at room temperature as the CuAAC is highly efficient and typically does not require heating.

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq, e.g., 1.64 g, 10 mmol) and 1-butyne (1.2 eq, e.g., 0.65 g, 12 mmol) in a 1:1 mixture of tert-butanol and deionized water (40 mL).

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq, e.g., 0.40 g, 2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, e.g., 0.25 g, 1 mmol). The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Monitoring: Seal the flask and stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:7 ethyl acetate/hexane. The reaction is typically complete within 4-8 hours.

-

Workup and Extraction: Upon completion, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined. Rationale: This step removes the water-soluble catalysts and byproducts.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, often a solid, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using analytical techniques as described in Section 4.0.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum for this compound would show characteristic signals:

-

A triplet for the methyl (-CH₃) protons of the ethyl group (~1.3 ppm).

-

A quartet for the methylene (-CH₂) protons of the ethyl group (~2.8 ppm).

-

A singlet for the C5-proton of the triazole ring (~8.0-8.5 ppm).[9]

-

Two sets of doublets in the aromatic region, corresponding to the AA'BB' system of the 1,4-disubstituted nitrophenyl ring (~8.0 and ~8.4 ppm).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton, with distinct signals for the ethyl, triazole, and aromatic carbons.

-

HRMS (High-Resolution Mass Spectrometry): Used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that should match the calculated exact mass of the protonated molecule [M+H]⁺.

Biological Activity and Therapeutic Potential

The Privileged Scaffold: 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole ring is not merely a linker but an active pharmacophore that is isosteric to the amide bond, yet resistant to enzymatic hydrolysis. This stability, combined with its unique electronic properties, makes it a feature in numerous approved drugs and clinical candidates.[2] Derivatives have demonstrated a vast range of biological activities, including anticancer, antifungal, antiviral, antibacterial, and antitubercular properties.[1][10]

Antitrypanosomal Activity of the 4-(4-Nitrophenyl)-1,2,3-triazole Core

The most compelling therapeutic application for this specific molecular scaffold comes from research into agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. A recent study synthesized and evaluated a series of compounds built on the 4-(4-nitrophenyl)-1H-1,2,3-triazole core.[5][11]

The study found this scaffold to be essential for potent antitrypanosomal activity.[5] Modifications such as removing, reducing, or changing the position of the nitro group resulted in a complete loss of biological activity.[5][6] This underscores the critical role of the electron-withdrawing nitrophenyl moiety in the molecule's mechanism of action. One lead compound from this class demonstrated significantly greater potency than the current clinical drug, benznidazole (BZN).[6]

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Hit Compound 1 | T. cruzi trypomastigotes | 7 µM | 114 | [5][6] |

| Benznidazole (BZN) | T. cruzi trypomastigotes | 34 µM | N/A | [5][6] |

Potential Mechanism of Action

Crucially, the lead compounds from the 4-(4-nitrophenyl)-1H-1,2,3-triazole series were evaluated as substrates for the T. cruzi nitroreductase (TcNTR) enzyme.[5][11] This enzyme is responsible for activating current nitro-aromatic drugs like benznidazole. The compounds showed only residual activity as TcNTR substrates, strongly suggesting they operate through a distinct and novel mechanism of action .[5][11] This is a highly desirable trait in drug development, as it presents an opportunity to overcome existing resistance mechanisms and offers a new avenue for therapeutic intervention.

Drug Discovery and Lead Optimization Workflow

The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold serves as an excellent starting point for a lead optimization campaign. The ethyl group at the 4-position of the title compound represents one such modification that can be explored to modulate potency, selectivity, and pharmacokinetic properties (ADME).

Caption: Logical workflow for drug discovery from the core scaffold.

Conclusion

This compound is a molecule of significant scientific interest. It is readily accessible through highly efficient and scalable "click chemistry" protocols. While its specific biological profile requires empirical validation, it belongs to a class of compounds whose core structure has demonstrated potent and highly selective activity against the parasite that causes Chagas disease. The evidence that this scaffold operates via a mechanism distinct from current therapies makes it an exceptionally promising lead structure for drug development professionals. Further investigation into this and related analogs is strongly warranted to unlock its full therapeutic potential.

References

-

De la Torre, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(15), 4585. [Link]

-

De la Torre, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

-

Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

-

Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. [Link]

-

Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 796222. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1039402. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. organic-chemistry.org. [Link]

-

Al-Masoudi, N. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1429. [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112890. [Link]

-

El-Naggar, M., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7088. [Link]

-

Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed. [Link]

-

Al-Masoudi, N. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]

-

Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223–4225. [Link]

-

Talath, S., & Gadwal, S. (2013). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 10(1), 59-65. [Link]

Sources

- 1. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 4. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. ijsr.net [ijsr.net]

- 11. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure and Characterization of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: A Technical Guide

This guide provides an in-depth technical overview of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, structural elucidation through various spectroscopic techniques, and the underlying principles that govern its formation and properties. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important molecular scaffold.

Introduction: The Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif has garnered considerable attention in pharmaceutical and materials sciences due to its unique chemical properties.[1][2][3] 1,2,3-triazoles are known for their high degree of stability, being resistant to metabolic degradation, oxidation, and reduction.[3][4] Their ability to form hydrogen bonds and engage in dipole-dipole interactions makes them excellent scaffolds for designing molecules with specific biological targets.[3] The incorporation of the 1,2,3-triazole ring has led to the development of approved drugs with a wide range of activities, including antibacterial, anticancer, and anticonvulsant properties.[1][2]

The subject of this guide, this compound, combines the stable triazole core with an electron-withdrawing nitrophenyl group and an aliphatic ethyl group. This specific substitution pattern can influence the molecule's electronic properties, solubility, and biological activity, making it a valuable subject of study.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[5][6][7]

Causality Behind Experimental Choices

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[] The choice of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5][9] This approach is experimentally convenient and avoids the need to handle potentially unstable copper(I) salts.

The reaction is often performed in a mixture of solvents, such as t-butanol and water, to accommodate both the organic reactants and the inorganic catalyst salts. The aqueous environment is also known to accelerate the reaction.

Reaction Mechanism

The mechanism of the CuAAC is a stepwise process.[10] First, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[9][10] This intermediate then reacts with the azide in a coordinated fashion, leading to the formation of a six-membered copper-containing ring.[] Subsequent rearrangement and protonation yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[]

Caption: Simplified workflow of the CuAAC reaction mechanism.

Experimental Protocol

Materials:

-

1-Azido-4-nitrobenzene

-

1-Butyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add 1-butyne (1.2 eq) to the solution.

-

In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of deionized water.

-

In another vial, prepare a solution of sodium ascorbate (0.1 eq) in deionized water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, we expect to see characteristic signals for the aromatic protons of the nitrophenyl ring, the triazole proton, and the protons of the ethyl group. The protons on the nitrophenyl group will appear as two doublets in the aromatic region, a result of their ortho and meta coupling. The triazole proton will appear as a singlet. The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. We expect distinct signals for the carbons of the nitrophenyl ring, the triazole ring, and the ethyl group. The presence of the electron-withdrawing nitro group will cause a downfield shift for the carbon atom it is attached to. The two carbons of the triazole ring will also have characteristic chemical shifts.[11][12]

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Triazole-H | ~8.0-8.5 (s) | C4: ~145-150, C5: ~120-125 |

| Nitrophenyl-H (ortho to NO₂) | ~8.3-8.5 (d) | C-NO₂: ~147-150 |

| Nitrophenyl-H (meta to NO₂) | ~7.8-8.0 (d) | Aromatic CH: ~120-130 |

| Ethyl -CH₂- | ~2.8-3.0 (q) | ~20-25 |

| Ethyl -CH₃- | ~1.3-1.5 (t) | ~12-15 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. Key expected vibrational bands for this compound include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| N=N (triazole) | 1440-1450 | Stretching[13] |

| NO₂ | 1550-1500 and 1350-1300 | Asymmetric and Symmetric Stretching |

| C-N | 1300-1200 | Stretching |

The presence of a strong absorption band around 2100 cm⁻¹ in the IR spectrum of the starting azide is a good indicator of the reaction's progress, as this band will disappear upon formation of the triazole ring.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum will correspond to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for triazoles can involve the loss of a nitrogen molecule (N₂).[14]

Crystal Structure

Applications in Drug Discovery and Beyond

The 1,2,3-triazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds.[1] The unique properties of the triazole ring, such as its metabolic stability and ability to act as a bioisostere for other functional groups like amides, make it an attractive component in drug design.[1][4] Derivatives of 1,2,3-triazoles have shown a broad spectrum of pharmacological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[2][19]

The presence of the 4-nitrophenyl group in the title compound can also be exploited. The nitro group can be chemically modified, for instance, by reduction to an amine, providing a handle for further functionalization and the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a readily accessible compound through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Its structure can be unequivocally determined through a combination of modern spectroscopic techniques. The inherent stability and versatile chemical nature of the 1,2,3-triazole core, coupled with the specific substituents in this molecule, make it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a solid foundation for researchers to understand, synthesize, and characterize this and related compounds, paving the way for future discoveries.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. (URL: [Link])

-

Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed. (URL: [Link])

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. (URL: [Link])

-

Potential pharmaceuticals based on 1,2,3-triazoles. - ResearchGate. (URL: [Link])

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. (URL: [Link])

-

Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - NIH. (URL: [Link])

-

Synthetic Trends Followed for the Development of 1,2,3-Triazole - IT Medical Team. (URL: [Link])

-

Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (URL: [Link])

-

The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B. (URL: [Link])

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Structures of 1,4‐disubstituted 1,2,3‐triazoles and strategies for... - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (URL: [Link])

-

1,2,3-Triazole - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (URL: [Link])

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one - MDPI. (URL: [Link])

-

FTIR spectra of the plasticized 1,2,3-triazole crosslinked polymers. - ResearchGate. (URL: [Link])

-

Full article: Synthesis, crystal structure and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazole enriched with varied functionality - Taylor & Francis. (URL: [Link])

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI. (URL: [Link])

-

Electronic Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. (URL: [Link])

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - NIH. (URL: [Link])

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p - The Royal Society of Chemistry. (URL: [Link])

-

Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. (URL: [Link])

-

Chemical structure of amide-linked 1,4-disubstituted 1,2,3-triazoles. - ResearchGate. (URL: [Link])

-

Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). (URL: [Link])

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - ResearchGate. (URL: [Link])

-

Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester - the NIST WebBook. (URL: [Link])

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Abstract: The 1,2,3-triazole scaffold represents a privileged core in medicinal chemistry, valued for its stability, synthetic accessibility, and capacity for forming specific biological interactions. When coupled with a 4-nitrophenyl substituent—a group known to confer a range of pharmacologically relevant properties—the resulting molecule, 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, emerges as a compound of significant investigational interest. While direct studies on this specific molecule are not yet prevalent in the public domain, a robust body of literature on analogous structures allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This guide synthesizes the current understanding of related nitrophenyl-triazole compounds to propose putative biological activities, potential molecular targets, and a comprehensive experimental framework for their validation. We will explore potential anticancer, antimicrobial, and antiparasitic activities, detailing the underlying scientific rationale and providing actionable protocols for researchers in drug discovery and development.

Part 1: Synthesis and Characterization

The rational design and investigation of any novel compound begin with a reliable and scalable synthetic route. For 1,4-disubstituted 1,2,3-triazoles, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method due to its high regioselectivity, excellent yields, and mild reaction conditions.[1][2][3][]

The proposed synthesis for this compound involves the reaction between 1-butyne and 1-azido-4-nitrobenzene.

Caption: Proposed synthesis of the target compound via CuAAC.

Experimental Protocol: CuAAC Synthesis

This protocol is designed as a self-validating system, ensuring reproducibility and purity of the final compound.

-

Reactant Preparation: In a round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Addition of Alkyne: Add 1-butyne (1.2 eq) to the solution. The slight excess of the alkyne ensures the complete consumption of the azide starting material.

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[5][6]

-

Reaction Initiation: Add the freshly prepared catalyst solution to the flask containing the azide and alkyne.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the azide starting material is no longer visible (typically 4-12 hours).

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water. The 1,2,3-triazole product, being significantly more non-polar than the starting materials, will often precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove residual starting materials and catalyst. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Putative Mechanisms of Action & Experimental Validation

Based on the extensive literature on structurally related compounds, we propose three primary avenues for the biological activity of this compound. Each hypothesis is presented with a clear rationale and a corresponding experimental workflow for validation.

Hypothesis 1: Anticancer Activity via Kinase or Enzyme Inhibition

Scientific Rationale: The 1,2,3-triazole ring is a key pharmacophore in numerous anticancer agents, known to interact with the active sites of various enzymes.[7] Specifically, triazole derivatives have been successfully designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are critical drivers of tumor growth and angiogenesis.[8] Others have shown potent inhibition of aromatase, an enzyme crucial for estrogen synthesis in certain breast cancers. The nitrophenyl group can further enhance this activity.[9]

Proposed Molecular Targets:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2)

-

Aromatase (CYP19A)

Caption: Putative anticancer mechanisms targeting key oncogenic pathways.

Experimental Validation Workflow:

-

Initial Cytotoxicity Screening: The first logical step is to determine if the compound has a general cytotoxic effect on cancer cells.

-

Method: Employ a colorimetric viability assay, such as the MTT or XTT assay, across a panel of relevant human cancer cell lines (e.g., A549 [lung], MCF-7 [breast, estrogen-dependent], and HepG2 [liver]).[7][10][11][12]

-

Data Output: A dose-response curve for each cell line, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. This quantitative data provides the first indication of potency and selectivity.

-

-

Target-Based Enzyme Inhibition Assays: If significant cytotoxicity is observed, the next step is to investigate whether this effect is mediated by the inhibition of our proposed targets.

-

Method: Utilize commercially available in vitro kinase assay kits for EGFR and VEGFR-2, and an aromatase activity assay kit.[13][14][15][16][17][18] These assays typically measure the phosphorylation of a substrate (for kinases) or the generation of a fluorescent product (for aromatase) in the presence of varying concentrations of the test compound.

-

Data Output: IC₅₀ values for the inhibition of each specific enzyme. Comparing these values to the cellular cytotoxicity IC₅₀ values can establish a clear link between target inhibition and cell death.

-

Hypothesis 2: Antimicrobial Activity

Scientific Rationale: Triazole derivatives are a well-established class of antifungal agents (e.g., fluconazole), primarily acting through the inhibition of fungal lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol synthesis.[19] Furthermore, the nitro group is a known pharmacophore in antimicrobial drugs. Its potent electron-withdrawing nature and susceptibility to bioreductive activation by microbial nitroreductases can lead to the formation of cytotoxic reactive nitrogen species, causing DNA damage and cell death.[20][21][22][23]

Proposed Molecular Targets:

-

Fungal Lanosterol 14α-demethylase (CYP51)

-

Bacterial/Fungal Nitroreductases

Experimental Validation Workflow:

-

Antimicrobial Susceptibility Testing: Determine the compound's spectrum of activity.

-

Method: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][24][25][26][27] The compound is serially diluted in a 96-well plate, and a standardized inoculum of various microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus) is added.

-

Data Output: The MIC value, defined as the lowest concentration of the compound that prevents visible microbial growth.

-

| Putative Activity | Test Organism | Metric | Hypothetical Value |

| Antibacterial | S. aureus (Gram +) | MIC | 8 µg/mL |

| Antibacterial | E. coli (Gram -) | MIC | 16 µg/mL |

| Antifungal | C. albicans (Yeast) | MIC | 4 µg/mL |

| Antifungal | A. fumigatus (Mold) | MIC | 8 µg/mL |

| Table 1: Example data table for summarizing antimicrobial susceptibility results. |

Hypothesis 3: Antiparasitic (Antitrypanosomal) Activity

Scientific Rationale: Recent studies have highlighted the potent activity of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease.[25][28][29] The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was identified as crucial for this activity.[28] A key parasitic enzyme, trans-sialidase (TcTS), which is absent in humans, is an attractive drug target.[30][31] This enzyme is vital for the parasite's survival and immune evasion.

Proposed Molecular Target:

-

Trypanosoma cruzi trans-sialidase (TcTS)

Experimental Validation Workflow:

-

In Vitro Antiparasitic Activity: Assess the compound's efficacy against the parasite.

-

Method: Evaluate the compound's activity against both the infective trypomastigote and intracellular amastigote forms of T. cruzi. Simultaneously, assess cytotoxicity against a mammalian cell line (e.g., L929 fibroblasts) to determine the Selectivity Index (SI).

-

Data Output: IC₅₀ values against the parasite and CC₅₀ (cytotoxic concentration 50%) against mammalian cells. The SI (CC₅₀/IC₅₀) is a critical measure of therapeutic potential.

-

-

Enzyme Inhibition Assay: Directly test the hypothesis of TcTS inhibition.

-

Method: Perform a trans-sialidase inhibition assay.[32][33] This assay measures the transfer of sialic acid from a donor to an acceptor molecule, catalyzed by recombinant TcTS. The reduction in this activity in the presence of the test compound is quantified.

-

Data Output: An IC₅₀ value for the inhibition of TcTS, confirming a direct interaction with this key parasitic enzyme.

-

Part 3: Detailed Experimental Protocols

To ensure the highest standards of scientific integrity, the following are detailed protocols for the key proposed experiments.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.[12]

Protocol 2: Generic Enzyme Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare solutions of the purified enzyme, a fluorogenic substrate, and serial dilutions of the test compound in an optimized assay buffer.

-

Enzyme/Inhibitor Pre-incubation: In a black 96-well plate, add the enzyme solution followed by the compound dilutions. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for 15-30 minutes at the enzyme's optimal temperature to allow for binding.[19][34]

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition (relative to the no-inhibitor control) against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.[35]

References

-

Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.[Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.[Link]

-

Trans-Sialidase Inhibition Assay Detects Trypanosoma cruzi Infection in Different Wild Mammal Species. PMC - NIH.[Link]

-

Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Royal Society of Chemistry.[Link]

-

Broth microdilution. Wikipedia.[Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH.[Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents | Request PDF. ResearchGate.[Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed.[Link]

-

Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes. ACS Publications.[Link]

-

One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. ACS Publications.[Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.[Link]

-

(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.[Link]

-

AffiASSAY® Aromatase (CYP19A) Activity Assay Kit (Fluorometric). AffiPar.[Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.[Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy.[Link]

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia.[Link]

-

New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. NIH.[Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.[Link]

-

The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. PMC - PubMed Central.[Link]

-

Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation. New Journal of Chemistry (RSC Publishing).[Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.[Link]

-

Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.[Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.[Link]

-

What is an Inhibition Assay? Biobide.[Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.[Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology.[Link]

-

Nitro-Group-Containing Drugs. ACS Publications.[Link]

-

Trans-Sialidase Inhibition Assay, a Highly Sensitive and Specific Diagnostic Test for Chagas' Disease. PubMed.[Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]

-

Identification of Potential Trypanosoma cruzi Trans-Sialidase Inhibitors by Computational Drug Repositioning Approaches. MDPI.[Link]

-

Trypanosoma cruzi trans-sialidase as a drug target against Chagas disease (American trypanosomiasis). PubMed.[Link]

-

EGFR Kinase Assay Kit. BPS Bioscience.[Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.[Link]

-

Guidelines for the digestive enzymes inhibition assay. ResearchGate.[Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.[Link]

-

Recent developments in trans-sialidase inhibitors of Trypanosoma cruzi. PubMed.[Link]

-

Nitro-Group-Containing Drugs. PubMed.[Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH.[Link]

-

Reversal of multidrug resistance by novel nitrophenyl pyrones, SNF4435C and D. PubMed.[Link]

-

Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). PMC - PubMed Central.[Link]

-

Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. PubMed.[Link]

-

An activator of a two-component system controls cell separation and intrinsic drug resistance in Mycobacterium tuberculosis. PNAS.[Link]

Sources

- 1. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Click Chemistry [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]

- 14. AffiASSAY® Aromatase (CYP19A) Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]

- 15. promega.com [promega.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. svedbergopen.com [svedbergopen.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Broth microdilution - Wikipedia [en.wikipedia.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 27. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 28. Nitro group: Significance and symbolism [wisdomlib.org]

- 29. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Trypanosoma cruzi trans-sialidase as a drug target against Chagas disease (American trypanosomiasis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Recent developments in trans-sialidase inhibitors of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Trans-Sialidase Inhibition Assay Detects Trypanosoma cruzi Infection in Different Wild Mammal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 33. trans-sialidase inhibition assay, a highly sensitive and specific diagnostic test for Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-substituted-1-(4-nitrophenyl)-1H-1,2,3-triazoles, with a focus on 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Foreword

The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its metabolic stability, unique electronic properties, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] This guide delves into the biological potential of a specific subclass: 4-substituted-1-(4-nitrophenyl)-1H-1,2,3-triazoles. While direct biological data for 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is not extensively documented in publicly accessible literature, this molecule serves as a pertinent exemplar for discussing the broader activities of this chemical family. The significant body of research on closely related analogs, particularly in the realm of antitrypanosomal activity, provides a robust framework for understanding the therapeutic potential of this compound class.[3][4] This document will, therefore, synthesize the current understanding of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules, with a primary focus on their well-documented effects against parasitic diseases.

The Chemistry of 1,4-Disubstituted-1-(4-nitrophenyl)-1H-1,2,3-triazoles: Synthesis and Characterization

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is lauded for its high yields, regioselectivity, and tolerance of a wide range of functional groups.[6] The synthesis of our representative molecule, this compound, proceeds via the reaction of 1-azido-4-nitrobenzene with 1-butyne.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

1-azido-4-nitrobenzene

-

1-butyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Addition of Alkyne: Add 1-butyne (1.2 eq) to the solution.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting azide is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the CuAAC synthesis of the target compound.

Biological Activity: A Focus on Antitrypanosomal Properties

While the broader 1,2,3-triazole class exhibits a wide range of biological activities including antimicrobial and anticancer effects, derivatives bearing the 4-(4-nitrophenyl) moiety have shown particularly potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4] Research has demonstrated that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is crucial for this antitrypanosomal activity.[4] Modifications to the nitro group, such as its reduction or removal, lead to a significant loss of activity.[4]

Quantitative Analysis of Antitrypanosomal Activity

The following table summarizes the in vitro activity of closely related analogs against the trypomastigote forms of T. cruzi.

| Compound ID | R-group at position 4 | IC₅₀ (µM) against T. cruzi | Reference |

| Analog 1 | Phenyl | 0.21 | [3] |

| Analog 2 | 4-Fluorophenyl | 1.23 | [3] |

| Analog 3 | 4-Chlorophenyl | 2.28 | [3] |

| Benznidazole | (Standard Drug) | 22.79 | [3] |

This data is for illustrative purposes to demonstrate the potency of the scaffold. The specific activity of the 4-ethyl derivative would require experimental determination.

Experimental Protocol: In Vitro Antitrypanosomal Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Trypanosoma cruzi trypomastigotes.

Materials:

-

T. cruzi trypomastigotes (e.g., Tulahuen strain)

-

LLC-MK2 cells (for parasite culture)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compound (e.g., this compound) dissolved in DMSO

-

Benznidazole (positive control)

-

96-well microtiter plates

-

Resazurin solution

-

Plate reader (fluorometer)

Procedure:

-

Cell Culture: Maintain T. cruzi trypomastigotes in co-culture with LLC-MK2 cells in RPMI-1640 medium at 37°C in a 5% CO₂ atmosphere.

-

Compound Dilution: Prepare a serial dilution of the test compound in the culture medium in a 96-well plate. Include wells with benznidazole as a positive control and wells with medium and DMSO as a negative control.

-

Parasite Inoculation: Harvest trypomastigotes from the culture supernatant and adjust the concentration to 1 x 10⁶ parasites/mL. Add 100 µL of the parasite suspension to each well of the plate containing the test compounds.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.

-

Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader. The fluorescence intensity is proportional to the number of viable parasites.

-

Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

The precise mechanism of action for the antitrypanosomal activity of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives is an active area of research, but several key insights have been established.

The Role of the Nitro Group

The 4-nitrophenyl moiety is a critical pharmacophore.[4] It is hypothesized that the nitro group undergoes bioreduction within the parasite, leading to the formation of reactive nitrogen species that induce oxidative stress and damage parasitic macromolecules. This mechanism is analogous to that of the standard drug, benznidazole.[4] However, some studies suggest that these triazole derivatives may operate through mechanisms distinct from benznidazole, as they show only residual activity as substrates for T. cruzi nitroreductase (TcNTR).[4]

Potential Enzymatic Targets

Several parasitic enzymes have been proposed as potential targets for 1,2,3-triazole derivatives:

-

Cruzain: This is the major cysteine protease of T. cruzi and is essential for its survival and replication. Triazole-based compounds have been identified as potential inhibitors of cruzain.[3]

-

Sterol 14α-demethylase (CYP51): This enzyme is crucial for the synthesis of sterols in the parasite's cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to parasite death.[3]

-

Trans-sialidase: This enzyme is involved in parasite invasion of host cells. Some triazole derivatives have been shown to weakly inhibit this enzyme.[4]

Proposed Mechanistic Pathway

Caption: Putative mechanisms of antitrypanosomal action.

Concluding Remarks

The 4-substituted-1-(4-nitrophenyl)-1H-1,2,3-triazole scaffold represents a highly promising avenue for the development of new therapeutic agents, particularly for neglected tropical diseases like Chagas disease. The straightforward and efficient synthesis via CuAAC allows for the generation of diverse chemical libraries for structure-activity relationship studies. While the specific biological profile of this compound awaits empirical validation, the potent antitrypanosomal activity of its close analogs strongly suggests its potential in this arena. Future research should focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of next-generation triazole-based drugs with improved efficacy and safety profiles.

References

-

Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models. [Link]

-

Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models - IRIS UniGe. [Link]

-

Antitrypanosomal and antileishmanial activity of prenyl-1,2,3-triazoles - PMC - NIH. [Link]

-

Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models - PubMed. [Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. [Link]

-

(PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. [Link]

-

Antimicrobial Screening of Some Newly Synthesized Triazoles. [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. [Link]

-

Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC - NIH. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents | Request PDF. [Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed. [Link]

-

Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids | ResearchGate. [Link]

-

CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. [Link]

-

A practical flow synthesis of 1,2,3-triazoles - RSC Publishing. [Link]

-

Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - NIH. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

-

Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers. [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Whitepaper: Discovery and Evaluation of 4-Ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives as Novel Therapeutic Scaffolds

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its capacity to engage in diverse non-covalent interactions like hydrogen bonding and dipole interactions.[1][2] This privileged scaffold is often synthesized using the robust and highly regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3][4][5] This guide details the discovery, synthesis, characterization, and biological evaluation of a specific series of derivatives: 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazoles. We present a comprehensive workflow from initial synthesis to preliminary biological screening, highlighting the rationale behind key experimental decisions and providing detailed protocols for replication. The focus is on establishing a self-validating methodology for identifying novel triazole-based compounds with potential therapeutic applications, particularly in the realms of antimicrobial and antiproliferative agents.

Introduction: The Strategic Importance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is more than a simple linker; it acts as a bioisostere for amide bonds but with superior resistance to enzymatic degradation.[1] This inherent stability, combined with its unique electronic properties, makes it an attractive component in the design of novel drugs.[6] Derivatives of 1,2,3-triazoles have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antifungal properties.[6][7][8][9][10]

The specific scaffold, 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, was selected for investigation based on several key hypotheses:

-

The 1-(4-nitrophenyl) group: The nitro group is a strong electron-withdrawing moiety that can participate in crucial interactions with biological targets. Furthermore, the 4-nitrophenyl triazole core has been identified as essential for certain biological activities, such as antitrypanosomal efficacy.[11][12]

-

The 4-ethyl group: This small alkyl group provides a lipophilic character that can influence cell permeability and binding affinity within hydrophobic pockets of target proteins.

-

The CuAAC Synthesis Route: This synthetic strategy is paramount as it exclusively yields the 1,4-disubstituted regioisomer.[3][11] This structural precision is critical for reproducible structure-activity relationship (SAR) studies, as different isomers would possess distinct biological profiles.

This guide serves as a technical blueprint for researchers aiming to explore this chemical space, providing both the practical "how" and the critical "why" for each step of the discovery process.

Synthesis and Characterization

The synthesis of this compound is achieved through a convergent synthesis strategy culminating in a CuAAC reaction. The causality behind this choice is the reaction's high efficiency, mild conditions, and, most importantly, its near-perfect regioselectivity for the 1,4-isomer.[4][5]

General Synthetic Workflow

The overall process involves the preparation of two key precursors, 1-azido-4-nitrobenzene and 1-butyne, followed by their copper-catalyzed cycloaddition.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Azido-4-nitrobenzene

-

Rationale: This protocol utilizes a standard diazotization reaction followed by substitution with an azide. The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.

-

Dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve sodium azide (NaN₃) (1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 1-azido-4-nitrobenzene.

-

Self-Validation: The product can be verified by TLC and melting point analysis against literature values. Caution: Organic azides are potentially explosive and should be handled with appropriate care, avoiding heat and shock.

-

Protocol 2.2.2: Synthesis of this compound

-

Rationale: This is the core CuAAC reaction. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the CuSO₄ precursor. A t-BuOH/water solvent system is commonly used to dissolve both the organic precursors and the inorganic catalyst.[13]

-

To a solution of 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of t-butanol and water, add 1-butyne (1.2 eq).

-

Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting azide spot disappears.

-

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed unequivocally. The following data are representative of what would be expected for the target compound.

| Technique | Expected Observations | Rationale for Interpretation |

| ¹H NMR | Singlet ~8.5-9.0 ppm (triazole H); AA'BB' system for nitrophenyl protons (~8.4 ppm and ~8.2 ppm); Quartet ~2.8 ppm (CH₂); Triplet ~1.3 ppm (CH₃). | The distinct chemical shifts and coupling patterns confirm the connectivity of the protons in the molecule. The downfield shift of the triazole proton is characteristic of the 1,4-disubstituted isomer.[11] |

| ¹³C NMR | Peaks corresponding to aromatic carbons, triazole ring carbons (~148 ppm, ~122 ppm), and ethyl group carbons. | Confirms the carbon framework of the molecule. |

| HRMS (ESI) | Calculation of [M+H]⁺ or [M+Na]⁺ matches the experimental value to within 5 ppm. | Provides an exact mass, confirming the elemental composition of the synthesized compound.[13] |

| FT-IR | Characteristic peaks for C-H (aromatic/aliphatic), C=C (aromatic), N=N (triazole), and NO₂ stretching. | Confirms the presence of key functional groups. |

Biological Evaluation: A Multi-faceted Screening Approach

Given the broad spectrum of activities reported for 1,2,3-triazole derivatives, a logical screening cascade is essential to identify the most promising therapeutic potential for this new scaffold.[6] We propose a primary screening against both microbial and cancer cell lines.

Protocol: In Vitro Antifungal Susceptibility Testing

-

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[14] This provides a reliable measure of antifungal potency.

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

-

Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) as per CLSI guidelines.

-

Add the fungal inoculum to each well. Include a positive control (fungus + medium, no compound) and a negative control (medium only).

-

Incubate the plate at 35 °C for 24-48 hours.

-

Determine the MIC by visual inspection or by using a spectrophotometric plate reader. The MIC is the lowest concentration well with no visible growth.

-

Self-Validation: The positive control must show clear growth, and the negative control must remain clear. A known antifungal drug (e.g., Fluconazole) should be run in parallel as a reference standard.[15]

-

Protocol: In Vitro Antiproliferative MTT Assay

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or growth-inhibitory effects of chemical compounds on cancer cell lines.[1] The IC₅₀ value derived from this assay represents the concentration of a drug that is required for 50% inhibition of cell growth.

-

Seed cancer cells (e.g., MCF-7 breast cancer) and a normal fibroblast cell line (e.g., MRC-5 for selectivity) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock) for 48-72 hours.

-

After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

-

Self-Validation: A known anticancer drug (e.g., Doxorubicin) should be included as a positive control.[1] The selectivity index (SI) is calculated as (IC₅₀ on normal cells) / (IC₅₀ on cancer cells) to assess the compound's therapeutic window.

-

Anticipated Results and Structure-Activity Relationship (SAR) Insights

Based on existing literature, it is plausible that the this compound scaffold will exhibit biological activity. The following table presents hypothetical, yet representative, data to illustrate the potential outcomes.

| Compound ID | Scaffold | Antifungal MIC (µg/mL) C. albicans | Anticancer IC₅₀ (µM) MCF-7 Cells | Cytotoxicity IC₅₀ (µM) MRC-5 Cells | Selectivity Index (SI) |

| LEAD-001 | 4-ethyl-1-(4-nitrophenyl)-1,2,3-triazole | 16 | 15.1 | >100 | >6.6 |

| REF-FLU | Fluconazole | 8 | N/A | N/A | N/A |

| REF-DOX | Doxorubicin | N/A | 1.2 | 2.5 | 2.1 |

Interpretation and Future Directions:

-

Antifungal Potential: A MIC value of 16 µg/mL suggests moderate antifungal activity.[14] Future work would involve synthesizing analogs by modifying the ethyl group (e.g., propyl, butyl) or the electronics of the phenyl ring (e.g., replacing nitro with cyano or halogen) to optimize potency.

-

Anticancer Potential: An IC₅₀ of 15.1 µM against MCF-7 cells indicates promising antiproliferative activity.[1] The high selectivity index (>6.6) is particularly encouraging, suggesting a favorable therapeutic window compared to the standard drug Doxorubicin.

-

Mechanism of Action: For promising hits, subsequent studies would be essential to elucidate the mechanism of action. For antifungal candidates, this could involve ergosterol biosynthesis inhibition assays.[16] For anticancer candidates, cell cycle analysis, apoptosis assays, and molecular docking studies could reveal potential targets like matrix metalloproteinases or specific kinases.[1][2]

Conclusion

This technical guide outlines a systematic and robust methodology for the discovery and preliminary evaluation of this compound derivatives. By leveraging the precision of click chemistry for synthesis and employing standardized biological assays for screening, this workflow provides a solid foundation for identifying novel therapeutic leads. The causality-driven approach to protocol design and the inclusion of self-validating steps ensure the generation of reliable and reproducible data. The promising, multi-faceted biological potential of the 1,2,3-triazole scaffold warrants further exploration, and the framework presented herein offers a clear path for advancing these compounds in the drug discovery pipeline.

References

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). NIH National Library of Medicine. Available at: [Link]

-

Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021). MDPI. Available at: [Link]

-

Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2015). NIH National Library of Medicine. Available at: [Link]

-

One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2020). Oriental Journal of Chemistry. Available at: [Link]

-

Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. (2021). PubMed. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2014). MDPI. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). Sci-Hub. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Available at: [Link]

-